[4-(Trifluoromethyl)phenyl]phosphonous dichloride
Overview
Description
[4-(Trifluoromethyl)phenyl]phosphonous dichloride is a chemical compound with the molecular formula C7H5Cl2F3P. It is known for its unique chemical properties and is used in various scientific and industrial applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a phosphonous dichloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl]phosphonous dichloride typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to a temperature of around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the efficiency of the process. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)phenyl]phosphonous dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form [4-(Trifluoromethyl)phenyl]phosphonic acid.
Reduction: Reduction reactions can convert the compound into [4-(Trifluoromethyl)phenyl]phosphine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: [4-(Trifluoromethyl)phenyl]phosphonic acid
Reduction: [4-(Trifluoromethyl)phenyl]phosphine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[4-(Trifluoromethyl)phenyl]phosphonous dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibition and protein phosphorylation.
Industry: The compound is used in the production of agrochemicals and flame retardants.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)phenyl]phosphonous dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This can lead to the disruption of cellular processes and ultimately result in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)phenyl]methylphosphonic acid
- Trifluoromethyl phenyl sulfone
Uniqueness
Compared to similar compounds, [4-(Trifluoromethyl)phenyl]phosphonous dichloride is unique due to its dichloride functional group, which allows for a wider range of chemical reactions and modifications
Properties
IUPAC Name |
dichloro-[4-(trifluoromethyl)phenyl]phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3P/c8-13(9)6-3-1-5(2-4-6)7(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQJYPICNZOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628948 | |
Record name | [4-(Trifluoromethyl)phenyl]phosphonous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-99-2 | |
Record name | [4-(Trifluoromethyl)phenyl]phosphonous dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Trifluoromethyl)phenyl]phosphonous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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